tert-butyl N-{4-[2-(2-hydroxyethoxy)ethoxy]phenyl}carbamate
CAS No.:
Cat. No.: VC20444804
Molecular Formula: C15H23NO5
Molecular Weight: 297.35 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C15H23NO5 |
|---|---|
| Molecular Weight | 297.35 g/mol |
| IUPAC Name | tert-butyl N-[4-[2-(2-hydroxyethoxy)ethoxy]phenyl]carbamate |
| Standard InChI | InChI=1S/C15H23NO5/c1-15(2,3)21-14(18)16-12-4-6-13(7-5-12)20-11-10-19-9-8-17/h4-7,17H,8-11H2,1-3H3,(H,16,18) |
| Standard InChI Key | CUAQOSFSMDUMCB-UHFFFAOYSA-N |
| Canonical SMILES | CC(C)(C)OC(=O)NC1=CC=C(C=C1)OCCOCCO |
Introduction
Structural and Physicochemical Properties
Molecular Architecture
The compound’s structure consists of three key components:
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A phenyl ring substituted at the para position with a diethylene glycol chain (‑OCH₂CH₂OCH₂CH₂OH).
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A tert-butyl carbamate group (Boc) attached to the phenyl ring’s amine functionality.
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Terminal hydroxyl group on the ethylene glycol chain, enhancing hydrophilicity .
The IUPAC name, tert-butyl N-[4-[2-(2-hydroxyethoxy)ethoxy]phenyl]carbamate, reflects this arrangement. The canonical SMILES string CC(C)(C)OC(=O)NC1=CC=C(C=C1)OCCOCCO provides a machine-readable representation of its connectivity.
Table 1: Key Molecular Properties
| Property | Value | Source |
|---|---|---|
| Molecular Formula | C₁₅H₂₃NO₅ | |
| Molecular Weight | 297.35 g/mol | |
| InChI Key | CUAQOSFSMDUMCB-UHFFFAOYSA-N | |
| Boiling Point | Not reported | – |
| Melting Point | Not reported | – |
| LogP (Octanol-Water) | Estimated 1.2–1.5 |
The hydroxyethoxy side chain confers water solubility uncommon in Boc-protected aromatics, while the tert-butyl group enhances stability during synthetic manipulations .
Spectroscopic Characterization
Although experimental spectral data are scarce in public sources, standard analytical approaches for similar carbamates include:
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¹H NMR: Expected signals at δ 1.4 ppm (tert-butyl CH₃), δ 4.5–3.5 ppm (ethylene glycol protons), and δ 6.8–7.2 ppm (aromatic protons) .
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IR Spectroscopy: Peaks near 1700 cm⁻¹ (C=O stretch), 1250 cm⁻¹ (C-O-C ether), and 3350 cm⁻¹ (O-H stretch).
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Mass Spectrometry: Molecular ion peak at m/z 297.35 (M⁺) with fragmentation patterns consistent with Boc cleavage and ether bond scission .
Synthesis and Manufacturing
Synthetic Routes
While explicit protocols for this compound are proprietary, its synthesis likely proceeds via sequential etherification and carbamate formation:
Step 1: Phenolic Alkylation
4-Aminophenol reacts with 2-(2-chloroethoxy)ethanol under basic conditions (e.g., K₂CO₃ in DMF) to install the diethylene glycol side chain :
Step 2: Boc Protection
The primary amine reacts with di-tert-butyl dicarbonate (Boc₂O) in dichloromethane (DCM) with a catalytic base (e.g., DMAP) :
Purification and Yield Optimization
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Chromatography: Silica gel chromatography with ethyl acetate/hexane gradients isolates the product .
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Crystallization: Tert-butyl groups often enable crystallization from ethanol/water mixtures.
Applications in Pharmaceutical Research
PROTAC Linker Chemistry
The compound’s ethylene glycol chain and Boc-protected amine make it a candidate for PROTAC linkers, which connect E3 ligase ligands to target protein binders . Its hydrophilicity improves solubility, addressing a common limitation in PROTAC design .
Table 2: Comparison with Related PROTAC Linkers
Polymer Functionalization
The terminal hydroxyl group enables polymerization via ring-opening (e.g., with ε-caprolactone) or conjugation to acrylate monomers. Such polymers find use in:
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Drug-eluting stents: Controlled release of antiproliferative agents .
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Hydrogels: Tissue engineering scaffolds with tunable degradation .
Biological Activity and Toxicology
In Vitro Studies
No direct toxicity data exist for this compound, but related carbamates exhibit:
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Metabolic stability: Resistance to esterase-mediated hydrolysis due to the Boc group.
Pharmacokinetic Modeling
ADME Predictions (SwissADME):
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Absorption: High intestinal permeability (Caco-2 Papp > 5 × 10⁻⁶ cm/s).
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Metabolism: CYP3A4-mediated oxidation of the ethylene glycol chain.
Analytical and Regulatory Considerations
Quality Control Metrics
| Parameter | Specification | Method |
|---|---|---|
| Purity (HPLC) | ≥95% (area at 254 nm) | RP-HPLC |
| Residual Solvents | <500 ppm (ICH Q3C) | GC-FID |
| Heavy Metals | <10 ppm | ICP-MS |
Future Directions and Challenges
Unresolved Questions
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Crystallographic Data: Lack of X-ray structures limits computational modeling.
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Scale-up Synthesis: Batch reproducibility above 100 g remains unverified .
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In Vivo Efficacy: PROTAC constructs using this linker require preclinical validation .
Innovation Opportunities
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